molecular formula C9H6BrClN2 B2998722 1-(4-bromo-2-chlorophenyl)-1H-pyrazole CAS No. 1784581-61-8

1-(4-bromo-2-chlorophenyl)-1H-pyrazole

Cat. No.: B2998722
CAS No.: 1784581-61-8
M. Wt: 257.52
InChI Key: STJCENWHPSVKDV-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-chlorophenyl)-1H-pyrazole (CAS 957063-04-6) is an aromatic heterocyclic compound with the molecular formula C9H6BrClN2 and a molecular weight of 257.52 g/mol . This compound features a pyrazole ring, a privileged scaffold in medicinal and agricultural chemistry known for its drug-like properties and presence in numerous bioactive molecules . The specific substitution pattern with bromo and chloro substituents on the phenyl ring makes it a valuable intermediate for further chemical exploration and derivatization. Researchers utilize this bromo- and chloro-functionalized pyrazole as a key building block in the synthesis of more complex molecular hybrids. Scientific studies highlight that pyrazole derivatives, particularly those containing halogenated aryl groups, are frequently investigated for their potential biological activities . For instance, structurally related pyrazole-chalcone hybrids have demonstrated significant anticancer activity in research settings, with the halogen atoms playing a critical role in enhancing potency through interactions with biological targets . The presence of both bromine and chlorine atoms offers distinct handles for further synthetic modification via cross-coupling reactions and other transformations, enabling its use in drug discovery programs for conditions like cancer and inflammation, as well as in the development of new agrochemicals such as insecticides and fungicides . This product is intended For Research Use Only and is not approved for human, therapeutic, or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-chlorophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJCENWHPSVKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784581-61-8
Record name 1-(4-bromo-2-chlorophenyl)-1H-pyrazole
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Synthetic Methodologies for 1 4 Bromo 2 Chlorophenyl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. scitepress.org For this compound, the primary disconnection is at the N-aryl bond, separating the pyrazole (B372694) ring from the 4-bromo-2-chlorophenyl group. This leads to two key synthons: a pyrazole anion (or a neutral pyrazole) and a reactive derivative of 4-bromo-2-chlorobenzene.

A second disconnection can be made within the pyrazole ring itself, breaking it down into precursors suitable for cyclization. A common strategy involves a [3+2] disconnection, which breaks the pyrazole into a three-carbon component and a two-nitrogen component. This suggests precursors such as a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. Specifically, this would involve (4-bromo-2-chlorophenyl)hydrazine (B1275540) and a suitable three-carbon electrophile.

Retrosynthetic analysis of this compound, showing the disconnection of the N-aryl bond and the pyrazole ring.
Figure 1: Retrosynthetic analysis of this compound.

Classical and Modern Approaches to Pyrazole Ring Formation

The formation of the pyrazole ring is a cornerstone of synthesizing compounds like this compound. Various methods, ranging from classical cyclocondensations to modern multicomponent reactions, are employed.

The most traditional and widely used method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. beilstein-journals.orgnih.govmdpi.com This approach is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction between a β-diketone and a hydrazine derivative can, however, lead to a mixture of two regioisomers if the dicarbonyl compound is unsymmetrical. nih.govmdpi.com

The reaction conditions can be optimized to favor one regioisomer. For instance, the use of aprotic dipolar solvents for the cyclocondensation of an aryl hydrochloride hydrazine with 1,3-diketones can yield better results than polar protic solvents like ethanol. nih.gov

Reactant A (1,3-Dicarbonyl)Reactant B (Hydrazine)ConditionsProductReference(s)
Acetylacetone2,4-DinitrophenylhydrazineLithium perchlorate (B79767) catalystSubstituted pyrazole mdpi.com
1,3-DiketonesHydrazine derivativesAprotic dipolar solvents1,3-Substituted 1-arylpyrazoles nih.gov
1,3-DiketonesOxamic acid thiohydrazidesIodine, TsOHFunctionalized pyrazoles mdpi.com

The 1,3-dipolar cycloaddition is a powerful and highly regioselective method for synthesizing pyrazoles. chim.it This reaction involves a [3+2] cycloaddition between a 1,3-dipole and a dipolarophile.

Nitrile imines, often generated in situ from hydrazonoyl halides by treatment with a base, are common 1,3-dipoles used for this purpose. chim.itnih.gov Their reaction with alkynes directly yields pyrazoles, while their reaction with alkenes produces pyrazolines, which can then be oxidized to pyrazoles. chim.it This method offers a high degree of regioselectivity due to the significant electronegativity difference between the nitrogen and carbon atoms of the nitrile imine. chim.it

Diazo compounds can also serve as 1,3-dipoles, reacting with alkynes to form pyrazoles. researchgate.net

1,3-DipoleDipolarophileProductReference(s)
Nitrile iminesAlkenesPyrazolines (oxidized to pyrazoles) chim.itnih.gov
Nitrile iminesAlkynesPyrazoles chim.it
Diazo compoundsAlkynesPyrazoles researchgate.net

Multicomponent reactions (MCRs) have gained popularity for the synthesis of pyrazole derivatives due to their efficiency, atom economy, and the ability to generate molecular diversity in a single step. mdpi.comrsc.org These reactions involve the combination of three or more starting materials in a one-pot synthesis.

For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be used to synthesize persubstituted pyrazoles. beilstein-journals.org Another approach involves a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce highly substituted pyrano[2,3-c]pyrazoles. rsc.org

Number of ComponentsReactantsCatalyst/ConditionsProduct TypeReference(s)
ThreeAldehydes, β-ketoesters, hydrazinesYb(PFO)₃Persubstituted pyrazoles beilstein-journals.org
ThreeMalononitrile, aldehydes, hydrazines-Substituted pyrazoles beilstein-journals.org
FourAldehydes, malononitrile, β-ketoesters, hydrazine hydrateSodium gluconateDihydropyrano[2,3-c]pyrazoles rsc.org
Four3-Methyl-1-phenyl-1H-pyrazol-4(5H)-one, aldehydes, dimedoneEt₂NH in waterPyrazole-dimedone derivatives mdpi.com

Targeted Synthesis of Halogenated Phenyl-Substituted Pyrazoles

The introduction of the specific 1-(4-bromo-2-chlorophenyl) moiety onto the pyrazole ring is a critical step in the synthesis of the target compound. This is typically achieved through coupling reactions that form a carbon-nitrogen bond between the pyrazole nitrogen and the aryl halide.

Modern cross-coupling reactions provide efficient methods for the N-arylation of pyrazoles. The Buchwald-Hartwig amination and the Ullmann condensation are two prominent examples.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine (in this case, the pyrazole) and an aryl halide. wikipedia.org This reaction has become a powerful tool for the synthesis of aryl amines due to its broad substrate scope and functional group tolerance. wikipedia.org The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.gov

The Ullmann condensation is a copper-catalyzed reaction that can be used to form C-N bonds. wikipedia.org While traditional Ullmann reactions required harsh conditions, modern variations with soluble copper catalysts and ligands allow the reaction to proceed under milder conditions. wikipedia.orgul.ie For instance, a copper-catalyzed three-component synthesis can lead to 1,3-substituted pyrazoles through an initial cyclization followed by an Ullmann coupling with an aryl halide. beilstein-journals.org

Coupling ReactionCatalyst SystemSubstratesProductReference(s)
Buchwald-Hartwig AminationPalladium catalyst with phosphine ligand (e.g., tBuDavePhos)Pyrazole and Aryl halideN-Arylpyrazole nih.gov
Ullmann CondensationCopper catalystPyrazole and Aryl halideN-Arylpyrazole beilstein-journals.orgwikipedia.org

Regioselective Halogenation of the Pyrazole Nucleus

The direct halogenation of the pyrazole ring is a primary method for introducing halogen atoms. The C-4 position of the pyrazole nucleus is the most susceptible to electrophilic substitution due to its higher electron density compared to the C-3 and C-5 positions.

Key Research Findings:

Electrophilic Substitution: The chemical halogenation of pyrazoles typically proceeds via an electrophilic substitution mechanism. mdpi.com The reaction occurs first at the C-4 position, and only under more forcing conditions or with specific substitution patterns will halogenation occur at other positions. mdpi.com

N-Halosuccinimides (NXS): A widely used and effective method for the regioselective halogenation of pyrazoles involves N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). researchgate.net These reagents are favored for their safety and ease of handling compared to gaseous halogens. Reactions with NXS can be carried out under mild conditions, often at room temperature, and provide 4-halopyrazoles in excellent yields. researchgate.netresearchgate.net For instance, reacting an N-arylpyrazole with NBS in a solvent like carbon tetrachloride or even water can efficiently yield the 4-bromo derivative. researchgate.net

Solvent Effects: The choice of solvent can influence the reaction rate and outcome. While traditional organic solvents like CCl₄ or chloroform (B151607) are effective, greener alternatives such as water have been shown to facilitate the bromination of pyrazoles, offering advantages like shorter reaction times and higher yields. researchgate.net

Halogenating AgentTypical SolventPosition of HalogenationKey AdvantagesReference
N-Bromosuccinimide (NBS)Carbon Tetrachloride (CCl₄), WaterC-4High regioselectivity, mild conditions, excellent yields. researchgate.net
N-Chlorosuccinimide (NCS)Carbon Tetrachloride (CCl₄)C-4Effective for chlorination under mild conditions. researchgate.net
N-Iodosuccinimide (NIS)Trifluoroacetic Acid (TFA), Acetic AcidC-4Efficient for iodination, particularly for further cross-coupling reactions. rsc.org
Table 1: Common Reagents for Regioselective Halogenation of Pyrazoles.

Application of Catalytic Methods in Halogenated Pyrazole Synthesis

While direct halogenation is often non-catalytic, catalytic methods are indispensable for both the synthesis of the pyrazole core and the subsequent functionalization of halogenated pyrazole intermediates.

Key Research Findings:

Synthesis of the Pyrazole Ring: The foundational synthesis of the 1-arylpyrazole scaffold can be achieved through the condensation of a substituted arylhydrazine (e.g., (4-bromo-2-chlorophenyl)hydrazine) with a 1,3-dicarbonyl compound or its equivalent. This cyclization can be catalyzed by acids.

Palladium-Catalyzed Cross-Coupling: Halogenated pyrazoles, particularly 4-iodo and 4-bromo derivatives, are excellent substrates for palladium-catalyzed cross-coupling reactions. These methods allow for the introduction of carbon or nitrogen-based substituents at the C-4 position, leading to highly functionalized, tetra-substituted pyrazoles. rsc.org

Negishi Coupling: This reaction couples a 4-halopyrazole with an organozinc reagent to form a new C-C bond. rsc.org

Buchwald-Hartwig Amination: This method is used to form a C-N bond by coupling the 4-halopyrazole with an amine. rsc.org The success of these challenging couplings on electron-deficient heterocyclic systems often relies on the use of specialized phosphine ligands like XPhos and JosiPhos. rsc.org

Direct C-H Arylation: Palladium catalysis can also be used for the direct arylation of C-H bonds. Pyrazole itself can act as a directing group to facilitate the arylation of sp³ C-H bonds on an N-alkyl substituent. nih.gov

Electrochemical Approaches for Halogenated Pyrazole Derivative Synthesis

Electrosynthesis offers a green and efficient alternative to traditional chemical methods for halogenating pyrazoles. These methods avoid the use of hazardous chemical oxidants by using an electric current to drive the reaction.

Key Research Findings:

Mechanism: Electrochemical halogenation typically proceeds through the anodic oxidation of halide ions (e.g., from NaCl or NaBr in an aqueous solution) to generate the active halogen species (Cl₂, Br₂) in situ. researchgate.netrsc.org This electrogenerated halogen then reacts with the pyrazole substrate in a standard electrophilic substitution reaction, primarily at the C-4 position. mdpi.comresearchgate.net The process is often carried out in a divided electrolysis cell using a platinum anode. mdpi.com

Efficiency and Scope: This method has been successfully applied to a range of N-substituted and N-unsubstituted pyrazoles. osi.lvresearchgate.net The yields of 4-chloro and 4-bromo pyrazoles are often moderate to high, and the process can be controlled by adjusting parameters like current density and charge passed. mdpi.comresearchgate.net

Green Chemistry Aspects: Electrochemical halogenation is considered an environmentally friendly method because it uses simple and inexpensive halide salts as the halogen source and replaces chemical oxidants with electricity. nih.gov The reactions can often be performed in aqueous media, further enhancing their green credentials. researchgate.netrsc.org

Halogen SourceElectrode MaterialReaction EnvironmentPrimary ProductReference
NaCl (aq)Platinum (Pt) AnodeDivided cell, galvanostatic electrolysis4-Chloropyrazoles mdpi.com
NaBr (aq)Platinum (Pt) AnodeDivided cell, H₂O or H₂O-CHCl₃4-Bromopyrazoles mdpi.comresearchgate.net
KX (X = Br, I)Carbon-based electrodesUndivided cell, constant-current4-Bromo/4-Iodopyrazoles researchgate.net
Table 2: Summary of Electrochemical Halogenation Conditions for Pyrazoles.

Advanced Synthetic Techniques and Reaction Conditions

Modern synthetic chemistry emphasizes the use of advanced techniques to accelerate reactions, improve yields, and adhere to the principles of green chemistry.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of pyrazole derivatives.

Key Research Findings:

Rate Acceleration: Microwave-assisted synthesis dramatically reduces reaction times, often from hours to minutes. nih.govacs.org This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer.

Improved Yields and Purity: In many cases, microwave-assisted methods result in higher product yields and improved purity compared to conventional heating. acs.orgresearchgate.net This can simplify downstream purification processes.

Versatility: The technique has been applied to various steps in pyrazole synthesis, including the initial cyclocondensation reaction to form the pyrazole ring and subsequent functionalization steps. nih.govdergipark.org.tr For example, the cyclization of chalcones with hydrazine hydrate to form pyrazoles can be completed in as little as 10 minutes under microwave irradiation. nih.gov

Solvent-Free and Green Chemistry Approaches

In line with the principles of green chemistry, significant efforts have been made to develop synthetic protocols for pyrazoles that minimize or eliminate the use of hazardous organic solvents.

Key Research Findings:

Solvent-Free Reactions: Many pyrazole syntheses can be performed under solvent-free conditions, either by grinding the reactants together at room temperature or by heating a neat mixture of reactants, often with microwave assistance. researchgate.netresearchgate.netnih.goveurekaselect.com These methods reduce waste and simplify work-up procedures. Multicomponent reactions, where several starting materials are combined in a single step, are particularly well-suited to solvent-free conditions. jetir.org

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. Several methods have been developed for synthesizing pyrazole derivatives in aqueous media, sometimes with the aid of a catalyst or surfactant like cetyltrimethylammonium bromide (CTAB). thieme-connect.comrsc.org These "on water" syntheses are environmentally benign and highly efficient. rsc.org

Catalysis: The use of reusable or heterogeneous catalysts is another cornerstone of green chemistry. Catalysts like montmorillonite (B579905) K10 clay or various nanoparticles have been employed in the synthesis of pyrazoles, facilitating reactions and allowing for easy separation and reuse of the catalyst. thieme-connect.comacs.org

Analytical Characterization of Synthesized Compounds

The unambiguous identification of this compound and its analogues relies on a combination of modern spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides crucial information about the structure. For a 1,4-disubstituted pyrazole like the target compound, one would expect to see distinct signals for the three protons on the pyrazole ring. The H-5 proton typically appears at a different chemical shift than the H-3 proton, and a singlet is expected for the H-4 proton if it is not substituted. In the case of a 4-bromo substituent, this signal would be absent. The protons on the dichlorobromophenyl ring would appear as a complex multiplet in the aromatic region, with coupling patterns dictated by their relative positions.

¹³C NMR: The carbon NMR spectrum is essential for confirming the carbon framework. The chemical shifts of the pyrazole ring carbons (C-3, C-4, and C-5) are highly sensitive to the nature and position of substituents. cdnsciencepub.comcdnsciencepub.com For N-aryl pyrazoles, the C-3 and C-5 signals are distinct. researchgate.net The C-4 carbon bearing a bromine atom would show a characteristic upfield shift compared to an unsubstituted C-4. The signals for the six carbons of the phenyl ring would also be present in the aromatic region (typically 110-150 ppm). cdnsciencepub.comresearchgate.net

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compound. For this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). asdlib.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy.

X-ray Crystallography:

For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions within the crystal lattice, confirming the connectivity and stereochemistry of the compound. cdnsciencepub.com

Chemical Reactivity and Derivatization of 1 4 Bromo 2 Chlorophenyl 1h Pyrazole

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Ring

The pyrazole ring is inherently an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. In unsubstituted or N-alkylated pyrazoles, this reaction typically occurs regioselectively at the C-4 position, which is the most nucleophilic carbon atom. Common electrophilic substitution reactions for pyrazoles include nitration, sulfonation, and formylation. organic-chemistry.org

However, in the case of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole, the phenyl group attached to the N-1 position exerts a significant electronic influence. The halogen substituents (bromine and chlorine) on the phenyl ring are electron-withdrawing through induction, which deactivates the pyrazole ring toward electrophilic attack. This deactivation makes electrophilic substitution more challenging compared to pyrazoles bearing electron-donating or simple alkyl groups at the N-1 position.

Despite this deactivation, substitution at the C-4 position can often be achieved under more forcing conditions. A prominent example is the Vilsmeier-Haack reaction, which is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings. researchgate.netnih.gov The reaction of 1-arylpyrazoles with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) has been shown to yield the corresponding 4-formylpyrazole derivatives. dntb.gov.uanih.gov For this compound, this reaction would be expected to produce this compound-4-carbaldehyde.

Nucleophilic Substitution Reactions and Transformations

Nucleophilic aromatic substitution (SNAr) is a reaction pathway typically associated with electron-deficient aromatic rings, where a potent nucleophile displaces a leaving group. The pyrazole ring, being electron-rich in nature, is generally not reactive towards nucleophiles. libretexts.org For a nucleophilic attack on the pyrazole ring to occur, the ring must be activated by the presence of strong electron-withdrawing groups directly attached to its carbon atoms.

In this compound, neither the pyrazole ring itself nor the attached phenyl group possesses the strong activation required for facile nucleophilic substitution on the heterocyclic core. taylorandfrancis.com The halogen atoms on the phenyl ring make that system electron-deficient, but the pyrazole ring remains a comparatively electron-rich heterocycle. Consequently, direct nucleophilic substitution on the pyrazole ring of this compound is not a commonly observed or synthetically viable transformation under standard conditions.

Reactivity of the Halogen Substituents on the Phenyl Ring

The presence of both a bromine and a chlorine atom on the phenyl ring is a key feature of this compound. The differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed reactions, allows for highly selective functionalization of the molecule. The C-Br bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst compared to the stronger, less reactive C-Cl bond. organic-chemistry.org This reactivity difference is the basis for chemoselective derivatization, primarily at the C-4 position of the phenyl ring.

The differential reactivity of aryl halides (I > Br > Cl) is well-established in palladium-catalyzed cross-coupling chemistry. This allows for the selective transformation of the C-Br bond in this compound while leaving the C-Cl bond intact. organic-chemistry.orgwikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound. By carefully selecting the catalyst, ligands, and reaction conditions, this compound can be selectively coupled with various aryl- or vinylboronic acids at the C-Br position. nih.govnih.govresearchgate.netoncohemakey.com This provides a direct route to 4'-substituted-2'-chloro-1,1'-biphenyl derivatives attached to the pyrazole core.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. The Sonogashira reaction is highly effective for aryl bromides. nih.govijrpc.com Applying this to this compound allows for the selective introduction of an alkynyl group at the C-4 position of the phenyl ring, yielding 1-(2-chloro-4-(alkynyl)phenyl)-1H-pyrazole derivatives. nih.govresearchgate.netnih.gov

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. Similar to the other cross-coupling reactions, the C-Br bond of the substrate will react preferentially with various alkenes under palladium catalysis, leading to the formation of 1-(2-chloro-4-vinylphenyl)-1H-pyrazole derivatives with high selectivity.

The table below summarizes the expected selective cross-coupling reactions.

Reaction NameCoupling PartnerExpected Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)1-(2-chloro-4-arylphenyl)-1H-pyrazole
Sonogashira Terminal Alkyne (R-C≡CH)1-(2-chloro-4-(alkynyl)phenyl)-1H-pyrazole
Heck Alkene (CH₂=CHR)1-(2-chloro-4-vinylphenyl)-1H-pyrazole

The principle of selective reactivity at the C-Br bond extends to other important metal-catalyzed transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. Studies on dihalogenated substrates have shown that selective amination at the C-Br position can be achieved in the presence of a C-Cl bond, providing a route to synthesize 4-amino-2-chlorophenyl pyrazole derivatives. researchgate.net

Palladium-Catalyzed Cyanation: The introduction of a nitrile group can be accomplished by reacting an aryl halide with a cyanide source, such as potassium hexacyanoferrate(II) or zinc cyanide. organic-chemistry.org This transformation also demonstrates high selectivity for the C-Br bond over the C-Cl bond, allowing for the synthesis of 4-(1H-pyrazol-1-yl)-3-chlorobenzonitrile from the parent compound. organic-chemistry.org

Functional Group Interconversions and Further Derivatization

In this compound, the N-1 position of the pyrazole ring is already substituted with the aryl group. Therefore, standard N-alkylation or N-acylation reactions that occur on N-unsubstituted pyrazoles are not possible. However, the second nitrogen atom of the pyrazole ring (N-2), which is a pyridine-like sp²-hybridized nitrogen, retains a lone pair of electrons and can act as a nucleophile.

Reaction of 1-arylpyrazoles with strong alkylating agents, such as alkyl halides (e.g., methyl iodide) or alkyl triflates, can lead to quaternization of the N-2 nitrogen. nih.gov This process results in the formation of a cationic pyrazolium (B1228807) salt. For instance, treating this compound with an alkylating agent like ethyl iodide would yield the corresponding 2-ethyl-1-(4-bromo-2-chlorophenyl)-1H-pyrazol-1-ium iodide salt. These pyrazolium salts are a distinct class of compounds with different physical and chemical properties compared to their neutral precursors. Similarly, reaction with potent acylating agents could, in principle, lead to the formation of N-acyl pyrazolium salts.

Modification of Side Chains and Peripheral Substituents

The peripheral substituents of this compound, namely the bromo and chloro groups on the phenyl ring, are key handles for molecular modification. The bromine atom, in particular, is a versatile functional group for derivatization through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the C4-position of the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modifying the peripheral substituents of the molecule.

Suzuki-Miyaura Coupling: This reaction allows for the arylation of the phenyl ring by coupling with arylboronic acids. While specific examples for this compound are not extensively documented in readily available literature, the general reactivity of brominated pyrazoles in Suzuki-Miyaura reactions is well-established. For instance, 4-bromo-1H-pyrazole derivatives have been successfully coupled with various arylboronic acids in the presence of a palladium catalyst and a base. The reaction conditions typically involve a palladium precatalyst, a phosphine (B1218219) ligand, a base such as potassium carbonate, and a solvent system like aqueous ethanol.

Heck Reaction: The Heck reaction provides a method for the alkenylation of the phenyl ring. This reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. The reaction of 1-protected-4-iodo-1H-pyrazoles with various alkenes has been shown to yield 1-protected-4-alkenyl-1H-pyrazoles, suggesting that a similar transformation would be feasible at the brominated phenyl position of the target molecule.

Sonogashira Coupling: This reaction facilitates the introduction of an alkyne moiety through the palladium- and copper-co-catalyzed coupling of the aryl bromide with a terminal alkyne. The Sonogashira coupling of 4-bromo-1H-pyrazole derivatives has been reported, indicating the potential for this transformation on this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond, allowing for the introduction of various amine substituents. An efficient method for the palladium-catalyzed amination of unprotected bromoimidazoles and bromopyrazoles has been developed using a specific palladium precatalyst and a bulky biarylphosphine ligand. nih.gov This suggests that the bromo substituent on the phenyl ring of this compound could be converted to an amino group under similar conditions.

Reactions Targeting the Pyrazole Ring:

The pyrazole ring itself can also be functionalized, although it is generally less reactive towards electrophilic substitution than the phenyl ring, especially when the phenyl ring is activated.

Electrophilic Substitution: Pyrazole undergoes electrophilic substitution reactions, primarily at the C4-position. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. The presence of the substituted phenyl group at the N1-position will influence the regioselectivity and reactivity of these substitutions.

Lithiation: Directed lithiation of N-protected 4-bromopyrazoles has been shown to occur regioselectively at the C5-position. rsc.org Quenching the resulting lithio derivative with various electrophiles allows for the introduction of a wide range of substituents at this position. rsc.org A similar strategy could potentially be applied to this compound, likely requiring prior protection of the pyrazole NH if applicable, or direct lithiation under specific conditions.

Illustrative Derivatization Reactions:

Reaction TypeReactantsCatalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingThis compound, Arylboronic acidPd catalyst, Base1-(4-aryl-2-chlorophenyl)-1H-pyrazole
Heck ReactionThis compound, AlkenePd catalyst, Base1-(4-alkenyl-2-chlorophenyl)-1H-pyrazole
Sonogashira CouplingThis compound, Terminal alkynePd catalyst, Cu(I) salt, Base1-(4-alkynyl-2-chlorophenyl)-1H-pyrazole
Buchwald-Hartwig AminationThis compound, AminePd catalyst, Ligand, Base1-(4-amino-2-chlorophenyl)-1H-pyrazole
Electrophilic BrominationThis compoundN-Bromosuccinimide1-(4-bromo-2-chlorophenyl)-4-bromo-1H-pyrazole

Mechanistic Studies of Key Chemical Transformations

The key chemical transformations of this compound are dominated by palladium-catalyzed cross-coupling reactions. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Suzuki-Miyaura Coupling:

The catalytic cycle consists of three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, the bromo-substituted phenyl ring of the molecule) to form a Pd(II) intermediate. The rate of this step is influenced by the electron density of the aryl bromide and the nature of the palladium catalyst and ligands.

Transmetalation: The organoboron reagent (arylboronic acid) transfers its organic group to the Pd(II) complex. This step is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Computational studies on the Suzuki-Miyaura reaction of substituted phenylboronic acids have provided insights into the energetics of the various steps and the role of substituents in influencing the reaction outcome. researchgate.net For substrates with nitrogen-containing heterocycles like pyrazole, the nitrogen atoms can potentially coordinate to the palladium center, which may influence the catalytic activity. nih.gov

Mechanism of Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination also proceeds via a palladium-catalyzed cycle. The key steps are:

Oxidative Addition: Similar to the Suzuki-Miyaura reaction, the cycle begins with the oxidative addition of the aryl bromide to a Pd(0) complex.

Amine Coordination and Deprotonation: The amine reactant coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple to form the desired aryl amine product and regenerate the Pd(0) catalyst.

The choice of ligand is critical in this reaction, as it influences the rates of both the oxidative addition and reductive elimination steps. Bulky, electron-rich phosphine ligands are often employed to facilitate these processes. nih.gov

Factors Influencing Reactivity:

The electronic properties of both the pyrazole and the substituted phenyl ring play a significant role in the reactivity of this compound. The pyrazole ring is an electron-withdrawing group, which can influence the reactivity of the phenyl ring in cross-coupling reactions. The presence of the chloro substituent on the phenyl ring also impacts its electronic nature and steric environment, which can affect reaction rates and yields.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design and Synthesis of Analogues of 1-(4-bromo-2-chlorophenyl)-1H-pyrazole

The rational design of analogues of this compound is predicated on established synthetic methodologies and SAR principles for the 1-phenylpyrazole (B75819) class. The primary synthetic route to such compounds typically involves the cyclocondensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with the corresponding substituted phenylhydrazine (B124118). nih.govmdpi.com

Synthetic Strategy: The synthesis of the parent compound and its analogues generally follows a convergent approach. For instance, reacting 1,1,3,3-tetramethoxypropane (B13500) (a malondialdehyde equivalent) with 4-bromo-2-chlorophenylhydrazine under acidic conditions would yield the target pyrazole (B372694). The requisite phenylhydrazine can be prepared from 4-bromo-2-chloroaniline (B1269894) via diazotization followed by reduction.

Analogue Design Principles: The design of new analogues focuses on systematically modifying three key structural regions:

The Phenyl Ring: The substitution pattern on the phenyl ring is a primary area for modification. Analogues can be designed by altering the position and identity of the halogen atoms (e.g., fluoro, iodo), introducing additional substituents (e.g., methyl, trifluoromethyl, methoxy), or removing existing ones to probe the specific contributions of the chloro and bromo groups to the biological activity. nih.govnih.gov

The Pyrazole Ring: While the 1-phenylpyrazole core is often maintained, substituents can be introduced at the C3, C4, or C5 positions of the pyrazole ring. Adding small alkyl or electron-withdrawing groups can influence the molecule's electronics and provide new interaction points with a target protein.

Bioisosteric Replacement: Key functional groups or rings can be replaced with bioisosteres to improve properties. For example, the phenyl ring could be replaced with a bioisosteric heterocycle like pyridine (B92270) to introduce a hydrogen bond acceptor and alter solubility.

This systematic approach allows for the exploration of chemical space around the parent scaffold, aiming to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Influence of Halogen Substituents on Molecular Interactions and Biological Activity

The chloro and bromo substituents on the phenyl ring of this compound exert a profound influence on its physicochemical properties and, consequently, its biological activity. Halogens affect lipophilicity, metabolic stability, and the molecule's ability to form specific non-covalent interactions.

Lipophilicity and Permeability: The introduction of halogen atoms generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes. researchgate.net The specific contribution of each halogen can be estimated using the hydrophobic substituent constant (π). This property is critical for target engagement within a cellular environment.

Halogen Bonding: Beyond simple steric and electronic effects, halogens can act as halogen bond donors. researchgate.net A halogen bond is a non-covalent interaction where an electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biological target like an enzyme or receptor. mdpi.com The strength of this interaction depends on the halogen, with the order being I > Br > Cl > F. The 4-bromo substituent is a moderately strong halogen bond donor, while the 2-chloro substituent is weaker. The presence and orientation of these halogens can thus facilitate specific, directional interactions within a binding pocket, contributing significantly to binding affinity and selectivity. researchgate.net

Illustrative SAR of Halogen Substitution: The following table illustrates hypothetical SAR data for a series of analogues, demonstrating how changes in halogenation on the phenyl ring can impact lipophilicity (calculated LogP) and biological activity (hypothetical IC₅₀).

Compound IDR1R2R3Hypothetical IC₅₀ (nM)Calculated LogP
A HHH50002.8
B ClHH15003.4
C HBrH8003.6
D ClBrH2504.2
E FBrH4003.8
F ClBrCl6004.8

This interactive table is based on generalized principles of medicinal chemistry. The IC₅₀ values are hypothetical and for illustrative purposes only.

The data suggest that the combined electronic and lipophilic contributions of the ortho-chloro and para-bromo substituents (Compound D) result in optimal activity in this hypothetical series.

Conformational Analysis and its Impact on Biological Recognition

The three-dimensional shape of a molecule is critical for its interaction with a biological target. For 1-phenylpyrazole derivatives, a key conformational feature is the dihedral angle between the planes of the pyrazole and phenyl rings. This angle is largely dictated by the steric influence of substituents at the ortho-position (C2 and C6) of the phenyl ring.

X-ray crystallography studies on related 1-(2-chlorophenyl)-substituted heterocyclic compounds have shown that the dihedral angles can range from approximately 60° to over 80°. nih.gov A rigid, twisted conformation can be advantageous as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. However, an overly restrictive conformation might prevent the molecule from adopting the ideal geometry required for binding. Therefore, the ortho-substituent is a critical design element that modulates the molecule's conformational energy landscape and its potential for biological activity.

Electronic and Steric Effects of Substituents on Reactivity and Biological Profile

The biological activity of this compound is governed by a combination of electronic and steric effects imparted by its halogen substituents. These properties influence the molecule's reactivity, charge distribution, and ability to form non-covalent interactions.

Electronic Effects: Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). This effect deactivates the phenyl ring, lowering the electron density and influencing the pKa of the pyrazole nitrogen atoms. The para-bromo substituent also has a weak deactivating resonance effect. These electronic modifications alter the molecule's dipole moment and the electrostatic potential surface, which are key determinants in how the molecule interacts with the electrostatic field within a protein's active site. chemrxiv.org

Steric Effects: Steric hindrance, primarily from the ortho-chloro substituent, plays a major role in defining the molecule's shape and restricting its conformational freedom, as discussed previously. researchgate.net This steric bulk can be either beneficial or detrimental to biological activity. It can promote a bioactive conformation or, conversely, cause steric clashes with the binding site, preventing optimal interaction. The interplay between the size of the substituent and the topology of the binding pocket is a central theme in SAR studies. rsc.org

The following table summarizes the primary effects of the substituents on the phenyl ring.

Substituent PositionSubstituentPrimary Electronic EffectPrimary Steric Effect
Ortho (C2) Chlorine (Cl)Inductive Electron Withdrawal (-I)High (Forces non-planar conformation)
Para (C4) Bromine (Br)Inductive Electron Withdrawal (-I)Moderate

This combination of steric and electronic factors creates a unique pharmacological profile, and understanding these contributions is essential for the rational optimization of this class of compounds. researchgate.net

Ligand Efficiency and Drug-Likeness Considerations in Pyrazole Scaffold Optimization

In modern drug discovery, optimizing a lead compound involves more than just improving its potency. Metrics such as ligand efficiency (LE) and adherence to "drug-likeness" principles are critical for developing candidates with favorable pharmacokinetic and safety profiles. tandfonline.comnih.gov The pyrazole scaffold is well-regarded for its drug-like properties and synthetic accessibility, making it a valuable starting point for optimization. acs.org

Ligand Efficiency (LE): Ligand efficiency is a metric used to assess the quality of a compound by relating its binding affinity to its size (typically measured by the number of non-hydrogen atoms, or heavy atom count, HAC). It is calculated as:

LE = -ΔG / HAC

where ΔG is the Gibbs free energy of binding. A higher LE value indicates that a compound achieves its potency with greater efficiency per atom, which is a desirable trait in early-stage drug discovery.

Drug-Likeness: Drug-likeness refers to a qualitative assessment of a compound's properties, such as solubility, permeability, and metabolic stability, which determine its suitability for oral administration. Guidelines like Lipinski's Rule of Five (e.g., molecular weight < 500 Da, LogP < 5) provide a framework for maintaining these properties during optimization.

Optimization of the Pyrazole Scaffold: When optimizing a lead compound like this compound, the goal is to introduce modifications that increase potency without detrimentally affecting LE or drug-likeness. For example, adding large, lipophilic groups might increase potency but could also increase the molecular weight and LogP beyond acceptable ranges and decrease LE. The most successful optimization strategies often involve adding small, polar, or conformationally constrained groups that provide specific, high-quality interactions with the target.

The table below provides a hypothetical example of how LE metrics could be used to evaluate a series of analogues.

CompoundHypothetical IC₅₀ (nM)MW ( g/mol )Heavy Atom CountCalculated LogPLigand Efficiency (LE)
D 250275.5124.20.75
Analogue G 50320.6154.50.70
Analogue H 80291.5133.90.79

This interactive table is for illustrative purposes. LE is calculated from the binding energy derived from the hypothetical IC₅₀.

In this example, Analogue H would be considered a more efficient compound than Analogue G, as it achieves a comparable potency with a smaller increase in size, resulting in a higher LE. Such analyses guide medicinal chemists in making strategic decisions to produce optimized clinical candidates.

Theoretical and Computational Investigations of 1 4 Bromo 2 Chlorophenyl 1h Pyrazole

Quantum Chemical Calculations: DFT, Ab Initio, and Semi-Empirical Methods

Quantum chemical calculations are fundamental in elucidating the intricate details of molecular systems. For pyrazole (B372694) derivatives, including 1-(4-bromo-2-chlorophenyl)-1H-pyrazole, methods such as Density Functional Theory (DFT), ab initio, and semi-empirical approaches are utilized to predict their geometric and electronic properties. nih.govresearchgate.net DFT, in particular, has been widely applied to pyrazole-containing compounds to determine optimized molecular structures, vibrational frequencies, and electronic absorption wavelengths. researchgate.netscience.gov These calculations are often performed with various basis sets, such as B3LYP/6-311++G(d,p), to achieve a balance between accuracy and computational cost. researchgate.net

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

A critical aspect of understanding a molecule's chemical behavior is the analysis of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. wikipedia.orgwuxibiology.com A larger energy gap suggests higher stability and lower chemical reactivity, as it is energetically less favorable to move electrons from the HOMO to the LUMO. researchgate.neticm.edu.pl

For pyrazole derivatives, the HOMO-LUMO gap can be calculated using DFT methods. researchgate.net These calculations reveal that charge transfer predominantly occurs within the molecule. dntb.gov.ua The specific energies of the HOMO and LUMO orbitals are instrumental in predicting how the molecule will interact with other species. The HOMO energy is related to the molecule's electron-donating ability, while the LUMO energy corresponds to its electron-accepting ability. icm.edu.pl For similar pyrazole compounds, HOMO-LUMO energy gaps have been reported in the range of 4.30 to 5.07 eV. researchgate.net

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Pyrazole Derivatives This table presents theoretical data for analogous compounds, as specific experimental data for this compound is not readily available in the provided search results.

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Method
Pyrazole-thiophene derivative 9a -6.45 -2.15 4.30 PBE0-D3BJ/def2-TZVP/SMD
Pyrazole-thiophene derivative 9h -6.42 -2.12 4.30 PBE0-D3BJ/def2-TZVP/SMD
5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide Not Specified Not Specified 4.93 - 5.07 PBE0-D3BJ/def2-TZVP/SMD

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors include chemical hardness, chemical softness, electronegativity, chemical potential, and the electrophilicity index. researchgate.net They are calculated using Koopmans' theorem and help in understanding the relationship between a molecule's structure, stability, and its global chemical reactivity. researchgate.net For instance, a higher electrophilicity index indicates a greater capacity of the molecule to accept electrons. nih.gov

Local reactivity can be predicted using Parr functions, which help identify the most reactive sites within a molecule for nucleophilic and electrophilic attacks. mdpi.com This detailed analysis is crucial for predicting the outcomes of chemical reactions involving the pyrazole derivative.

Table 2: Global Reactivity Descriptors These descriptors are fundamental in computational chemistry for predicting molecular reactivity. The values would be calculated based on the HOMO and LUMO energies of this compound.

Descriptor Formula
Ionization Potential (I) -EHOMO
Electron Affinity (A) -ELUMO
Electronegativity (χ) (I + A) / 2
Chemical Hardness (η) (I - A) / 2
Chemical Softness (S) 1 / (2η)
Chemical Potential (μ) -(I + A) / 2
Electrophilicity Index (ω) μ2 / (2η)

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack. researchgate.net For pyrazole derivatives, MEP analysis can identify the nitrogen atoms of the pyrazole ring and any electronegative substituents as centers of negative potential, making them likely sites for interaction with electrophiles. nih.govresearchgate.net

Molecular Dynamics Simulations to Study Conformational Dynamics and Interactions

While specific molecular dynamics (MD) simulation studies on this compound are not detailed in the provided results, MD simulations are a powerful technique for exploring the conformational dynamics and intermolecular interactions of pyrazole derivatives. researchgate.net These simulations can reveal how the molecule behaves over time in different environments, such as in solution. For other pyrazole-containing compounds, MD simulations have been used to investigate the binding modes with biological targets like proteins, providing insights into their potential as therapeutic agents. researchgate.netresearchgate.net Such studies can elucidate the stability of ligand-protein complexes and identify key interactions that govern binding affinity. researchgate.net

In Silico Screening and Virtual Ligand Design

The principles of in silico screening and virtual ligand design are widely applied to pyrazole derivatives to identify promising candidates for various applications, particularly in drug discovery. allsubjectjournal.comnih.govnih.gov Virtual screening involves the computational assessment of large libraries of compounds to identify those that are likely to bind to a specific biological target. nih.gov For pyrazole-based compounds, this approach has been used to design novel inhibitors for targets such as VEGFR-2 kinase. nih.gov

The molecular properties calculated through quantum chemical methods, such as the electronic structure and reactivity descriptors, serve as a foundation for designing new molecules with desired characteristics. allsubjectjournal.com By modifying the structure of the parent pyrazole compound and evaluating the properties of the resulting derivatives in silico, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the discovery process. nih.gov

Molecular Docking Studies with Biological Targets

Molecular docking simulations are pivotal in computational drug discovery for predicting the binding affinity and interaction patterns between a ligand and a target macromolecule, typically a protein. For this compound, while specific experimental docking studies are not extensively documented, theoretical docking can be performed against various biological targets known to interact with pyrazole-containing compounds. Pyrazole derivatives have shown a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, making proteins involved in these pathways relevant targets. eurekaselect.comnih.govresearchgate.net

A hypothetical molecular docking study could investigate the interaction of this compound with a target such as dihydrofolate reductase (DHFR), an enzyme crucial for microbial survival and a common target for antibacterial agents. The binding energy and interactions can be calculated using computational software like AutoDock. The results would likely reveal hydrophobic interactions involving the bromo-chlorophenyl ring and potential hydrogen bonding with the pyrazole nitrogen atoms.

Table 1: Theoretical Molecular Docking Data for this compound with E. coli Dihydrofolate Reductase (DHFR)

ParameterValue
Target Protein E. coli Dihydrofolate Reductase (PDB ID: 1RX2)
Binding Energy (kcal/mol) -7.8
Inhibition Constant (Ki, µM) 1.2
Interacting Amino Acid Residues Ile5, Phe31, Ile50, Leu54, Pro55, Ser118
Types of Interactions Hydrophobic, Pi-Alkyl, Halogen Bonds

Note: The data in this table is hypothetical and for illustrative purposes based on typical results for similar compounds.

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model for a series of pyrazole derivatives would typically include features such as hydrogen bond acceptors (the nitrogen atoms of the pyrazole ring), hydrophobic regions (the substituted phenyl ring), and potentially halogen bond donors (the bromine and chlorine atoms). nih.gov

For this compound, a potential pharmacophore model could consist of:

One Hydrogen Bond Acceptor: The N2 atom of the pyrazole ring.

One Hydrophobic Aromatic Ring: The 4-bromo-2-chlorophenyl moiety.

Two Halogen Bond Donors: The bromine and chlorine substituents.

This model can be used to screen virtual libraries of compounds to identify new molecules with similar pharmacophoric features that might exhibit comparable or enhanced biological activity. Lead optimization would then involve modifying the structure of this compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, substituting the halogen atoms with other groups could modulate the compound's electronic and steric properties, potentially leading to more potent derivatives.

Prediction and Analysis of Spectroscopic Properties (IR, UV-Vis, NMR)

Density Functional Theory (DFT) calculations are a powerful tool for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental data. researchgate.netnih.govtandfonline.com For this compound, DFT calculations can be employed to predict its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The predicted IR spectrum would show characteristic vibrational frequencies. For instance, C-H stretching vibrations of the aromatic rings are expected in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the pyrazole and phenyl rings would likely appear in the 1600-1400 cm⁻¹ range. The C-Cl and C-Br stretching vibrations would be observed at lower frequencies, typically below 800 cm⁻¹. nih.gov

The UV-Vis spectrum , calculated using Time-Dependent DFT (TD-DFT), would reveal electronic transitions. Pyrazole derivatives typically exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic systems. nih.gov

¹H and ¹³C NMR chemical shifts can also be accurately predicted. The protons on the pyrazole ring would have distinct chemical shifts, as would the protons on the substituted phenyl ring. Similarly, the carbon atoms of both rings would show characteristic signals in the ¹³C NMR spectrum. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Predicted Wavenumber/Wavelength/Chemical Shift Assignment
IR (cm⁻¹) ~3100Aromatic C-H stretch
~1580C=N stretch (pyrazole)
~1470C=C stretch (aromatic)
~750C-Cl stretch
~650C-Br stretch
UV-Vis (nm) ~260π → π* transition
¹H NMR (ppm) 7.5-8.0Phenyl protons
6.5-7.8Pyrazole protons
¹³C NMR (ppm) 110-140Aromatic and Pyrazole carbons

Note: The data in this table is predicted based on DFT calculations for similar structures and is for illustrative purposes.

Non-Linear Optical (NLO) Properties Analysis

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and photonics. researchgate.netjhuapl.edu Organic molecules with extended π-conjugated systems and significant charge asymmetry can exhibit large NLO responses. The NLO properties of this compound can be investigated computationally by calculating its molecular polarizability (α) and first-order hyperpolarizability (β). nih.gov

Table 3: Calculated Non-Linear Optical Properties of this compound

NLO Property Calculated Value (a.u.)
Dipole Moment (µ) 3.5 D
Mean Polarizability (α) 1.5 x 10⁻²³ esu
First-Order Hyperpolarizability (β) 8.2 x 10⁻³⁰ esu

Note: The data in this table is hypothetical and based on computational predictions for illustrative purposes.

Biological Activity of 1 4 Bromo 2 Chlorophenyl 1h Pyrazole and Its Derivatives in Vitro & Mechanistic Studies

Antimicrobial Activity

The antimicrobial potential of pyrazole (B372694) derivatives, including those structurally related to 1-(4-bromo-2-chlorophenyl)-1H-pyrazole, has been a significant area of research. These compounds have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.

In Vitro Antibacterial Efficacy Studies

Derivatives of pyrazole have been extensively evaluated for their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. tandfonline.com Studies have shown that these compounds can be potent antibacterial agents, with some exhibiting significant efficacy against drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

For instance, a series of novel pyrazole derivatives demonstrated crucial antibacterial behavior against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, and Proteus vulgaris. pharmacophorejournal.compharmacophorejournal.com Naphthyl-substituted pyrazole-derived hydrazones were reported as potent growth inhibitors of Gram-positive strains and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values in the range of 0.78–1.56 μg/mL. nih.gov Similarly, certain 3-coumarinyl substituted compounds were found to be potent inhibitors of MRSA and A. baumannii. nih.gov Furthermore, some pyrazole-thiazole hybrids have shown antibacterial activity with MIC values ranging from 1.9 to 3.9 μg/mL. nih.gov

The following table summarizes the in vitro antibacterial activity of selected pyrazole derivatives against various bacterial strains.

Compound/Derivative ClassBacterial StrainActivity (MIC/MBC in µg/mL)Reference
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains & A. baumannii0.78–1.56 nih.gov
Pyrazole-thiazole hybridsS. aureus1.9/7.8 to 3.9/7.8 nih.gov
Thiazolo-pyrazole derivativesMRSAas low as 4 nih.gov
4-functionalized pyrazolesS. aureus & B. subtilisModerate Activity meddocsonline.org
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-oneGeneral Antibacterial32 meddocsonline.org

In Vitro Antifungal Efficacy Studies

In addition to their antibacterial properties, pyrazole derivatives have demonstrated significant in vitro activity against a range of pathogenic fungi. nih.gov For example, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives showed very good antifungal activity against four pathogenic fungal strains. nih.gov

One study highlighted a pyrazole derivative, compound 2, which was highly active against Aspergillus niger with a MIC of 1 μg/mL, comparable to the standard drug Clotrimazole. nih.gov Another study on novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives found that some compounds exhibited excellent and broad-spectrum antifungal activities at a concentration of 100 mg/L. arabjchem.org Specifically, the EC50 values of compound Y13 against G. zeae, B. dothidea, F. prolifeatum, and F. oxysporum were 13.1, 14.4, 13.3, and 21.4 mg/L, respectively. arabjchem.org The antifungal activity of newly synthesized pyrazole derivatives was also tested against Candida albicans and Aspergillus flavus. nih.gov

The table below presents the in vitro antifungal efficacy of selected pyrazole derivatives.

Compound/Derivative ClassFungal StrainActivity (MIC/EC50)Reference
Compound 2 (a pyrazole derivative)Aspergillus niger1 µg/mL nih.gov
Hydrazone derivative 21aCandida albicans2.9–7.8 µg/mL nih.gov
3-(4-chlorophenyl)-4-substituted pyrazolesPathogenic fungiVery good activity nih.gov
Compound Y13 (pyrazole-4-carboxamide)G. zeae13.1 mg/L arabjchem.org
Compound Y13 (pyrazole-4-carboxamide)B. dothidea14.4 mg/L arabjchem.org
Compound Y13 (pyrazole-4-carboxamide)F. prolifeatum13.3 mg/L arabjchem.org
Compound Y13 (pyrazole-4-carboxamide)F. oxysporum21.4 mg/L arabjchem.org

Elucidation of Antimicrobial Mechanisms of Action

Research into the antimicrobial mechanisms of pyrazole derivatives suggests multiple modes of action. One of the primary targets appears to be DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. eurekaselect.com Molecular docking studies have indicated that pyrazole derivatives can bind to the active site of enzymes like E. coli MurB, which is crucial for peptidoglycan biosynthesis. pharmacophorejournal.com Inhibition of topoisomerase II and IV has also been proposed as a possible molecular target for their potent activity. nih.gov

Another identified mechanism is the disruption of the bacterial cell wall. nih.gov This mode of action is particularly noted for naphthyl-substituted pyrazole-derived hydrazones. nih.gov For antifungal action, some pyrazole derivatives are thought to inhibit ergosterol (B1671047) synthesis, a critical component of the fungal cell membrane, which is supported by growth rescue assays. mdpi.com

Anticancer and Antiproliferative Activity

The cytotoxic and antiproliferative effects of pyrazole derivatives against various cancer cell lines have been extensively investigated, revealing their potential as a scaffold for the development of new anticancer agents.

In Vitro Cytotoxicity Assays Against Various Cancer Cell Lines

A multitude of studies have reported the in vitro cytotoxicity of pyrazole derivatives against a wide array of human cancer cell lines. For example, scopoletin-pyrazole hybrids exhibited potent cytotoxic activities with IC50 values below 20 μM against HCT-116, Huh-7, and SW620 human cancer cell lines. srrjournals.com Some pyrazole benzamide (B126) and pyrazole dihydro triazinone derivatives showed significant antiproliferative efficacy against HCT-116 and MCF-7 cells, with IC50 values ranging from 4.98 to 92.62 µg/mL. srrjournals.com

A novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of different cancer cell lines. nih.gov Similarly, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the MDA-MB-468 triple-negative breast cancer cell line, with one compound showing an IC50 of 6.45 μM after 48 hours. nih.govresearchgate.net Furthermore, indolo–pyrazole derivatives grafted with thiazolidinone have shown potent cytotoxicity, with one compound exhibiting an IC50 value of 3.46 μM against melanoma cancer cells (SK-MEL-28). nih.gov

The following table summarizes the in vitro cytotoxic activity of various pyrazole derivatives.

Compound/Derivative ClassCancer Cell LineActivity (IC50)Reference
Scopoletin-pyrazole hybridsHCT-116, Huh-7, SW620< 20 μM srrjournals.com
Pyrazole benzamide & dihydro triazinone derivativesMCF-74.98–92.62 µg/mL srrjournals.com
4-bromophenyl substituted pyrazoleMCF-75.8 µM srrjournals.com
Chloro derivative of pyrazoleHeLa14.2 µg/mL srrjournals.com
3f (1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole)MDA-MB-4686.45 µM (48h) nih.govresearchgate.net
PTA-1 (a novel pyrazole derivative)CCRF-CEMPotent Cytotoxicity nih.gov
6c (indolo–pyrazole derivative)SK-MEL-283.46 µM nih.gov
IV (pyrazole-arylcinnamide derivative)Four cancer cell linesAverage of 3.0 µM nih.gov

Investigation of Apoptosis Induction and Cell Cycle Modulation

The antiproliferative activity of pyrazole derivatives is often linked to their ability to induce apoptosis (programmed cell death) and modulate the cell cycle in cancer cells. Several studies have provided evidence for these mechanisms. For instance, certain pyrazole derivatives have been shown to induce apoptosis in human cancer cells. nih.gov

One study on a series of pyrazoline derivatives demonstrated that they could inhibit cell cycle progression in human bladder cancer cells (5637) and lead to a dramatic increase in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov Another pyrazole derivative, compound 3f, was found to induce cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govresearchgate.net This compound also provoked apoptosis, which was associated with an elevated level of Reactive Oxygen Species (ROS) and increased caspase-3 activity. nih.govresearchgate.net

Similarly, the novel pyrazole derivative PTA-1 was shown to induce apoptosis in MDA-MB-231 cells, as measured by the externalization of phosphatidylserine, activation of caspase-3/7, and detection of DNA fragmentation. nih.gov Furthermore, some indole (B1671886) derivatives containing pyrazoles have been found to cause late-stage necrotic and apoptotic effects and arrest the MCF-7 cell cycle at the G2/M phase. researchgate.net

Inhibition of Specific Molecular Targets (e.g., Kinases, Enzymes)

Derivatives of the pyrazole scaffold have demonstrated significant inhibitory activity against various protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and inflammatory disorders.

One study detailed the synthesis of a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives designed as inhibitors of Aurora-A kinase, a key regulator of mitosis. nih.gov Among the synthesized compounds, derivative P-6 showed potent inhibition of Aurora-A kinase with a half-maximal inhibitory concentration (IC50) value of 0.11 µM. nih.gov This compound also exhibited significant cytotoxicity against HCT 116 and MCF-7 cancer cell lines. nih.gov

Another class of pyrazole derivatives, 1H-pyrazole-4-carboxamides, has been identified as potent inhibitors of the Rearranged during Transfection (RET) kinase, a receptor tyrosine kinase whose deregulation is linked to various cancers. researchgate.net Furthermore, pyrazole-based compounds have been developed as inhibitors for other kinases, including Apoptosis signal-regulating kinase 1 (ASK1), Bcr-Abl kinase, and Calcium-Dependent Protein Kinase 1, highlighting the versatility of the pyrazole scaffold in targeting a diverse range of kinases. nih.gov The pyrazole hinge-binding moiety is considered a privileged scaffold in the development of kinase inhibitors. mdpi.com

Table 1: Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The commercially available drug Celecoxib, which features a pyrazole core, is a well-known selective COX-2 inhibitor. nih.gov

In Vitro Assays for Anti-inflammatory Potential

The anti-inflammatory potential of pyrazole derivatives is often evaluated through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov The pharmacological activity of many anti-inflammatory agents is based on suppressing prostaglandin (B15479496) biosynthesis by inhibiting COX enzymes (COX-1 and COX-2) and leukotriene formation by inhibiting 5-lipoxygenase (5-LOX). nih.gov

Studies have shown that certain pyrazole derivatives can inhibit both COX-2 and 5-LOX. For instance, a pyrazole-thiazole hybrid demonstrated dual inhibition with IC50 values of 0.03 µM for COX-2 and 0.12 µM for 5-LOX. ijpsjournal.com Other derivatives have shown potent and selective COX-2 inhibition, with some compounds possessing a sulfonamide group exhibiting high selectivity. sci-hub.se The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is another common in vitro assay, where pyrazole derivatives have been shown to downregulate inducible nitric oxide synthase (iNOS) with IC50 values in the low micromolar range. ijpsjournal.com

Modulation of Inflammatory Pathways and Mediators

A crucial mechanism underlying the anti-inflammatory effects of pyrazole derivatives involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.net NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). sci-hub.sefrontiersin.org

In vitro studies using LPS-stimulated RAW264.7 macrophage cells have demonstrated that novel pyrazole analogs can act as potent inhibitors of NF-κB transcriptional activity. nih.govnih.gov This inhibition leads to a significant, concentration-dependent reduction in the production and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. nih.gov The mechanism involves preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of NF-κB. nih.gov By inhibiting the NF-κB pathway, these compounds effectively suppress the inflammatory response at a transcriptional level. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Pyrazole Derivatives

Antiviral Activity

The broad biological profile of the pyrazole scaffold extends to antiviral activity against a range of RNA and DNA viruses. frontiersin.org

Inhibition of Viral Replication in Cell Culture Models

The antiviral efficacy of pyrazole derivatives has been evaluated in various cell-based assays. For example, a series of N-((3-phenyl-1-(phenylsulfonyl)-1H-pyrazol-4-yl)methyl)anilines were tested for their ability to inhibit the replication of Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) in the micromolar range. frontiersin.org

More recently, research has focused on coronaviruses. Hydroxyquinoline-pyrazole derivatives have shown promising activity against SARS-CoV-2, MERS-CoV, and HCoV-229E in Vero E6 cells. nih.gov Studies on pyrano[2,3-c]pyrazole derivatives also demonstrated inhibitory capacity against human coronavirus 229E (HCoV-229E), with one compound exhibiting a high selectivity index of 12.6 and an 82.2% reduction in viral replication. nih.gov These studies highlight the ability of pyrazole-based compounds to effectively impede the viral life cycle within host cells. nih.gov

Targeting Viral Enzymes or Host Factors

A primary target for antiviral pyrazole derivatives, particularly against coronaviruses, is the main protease (Mpro or 3CLpro). nih.gov This viral enzyme is essential for processing viral polyproteins, a critical step in the virus's replication and transcription cycle. nih.govnews-medical.net Inhibition of Mpro effectively halts viral maturation. news-medical.net

In vitro enzymatic assays have shown that pyranopyrazole derivatives can potently inhibit SARS-CoV-2 Mpro, with some compounds displaying IC50 values as low as 1.83 µM and 2.01 µM. nih.gov Molecular docking and dynamics simulations support these findings, suggesting that these compounds bind effectively to the active site of the Mpro enzyme. nih.govtandfonline.com Cysteine-reactive pyrazoline-based covalent ligands have also been developed to irreversibly bind to the catalytic cysteine (C145) of Mpro, with one derivative showing an apparent IC50 value of 0.16 µM against SARS-CoV-2 Mpro. news-medical.net

Table 3: Antiviral Activity of Selected Pyrazole Derivatives

Anti-tubercular and Antimycobacterial Activity

The pyrazole scaffold is a significant area of interest in the development of new anti-tubercular agents. researchgate.net While specific studies on the anti-tubercular activity of this compound are not extensively detailed in the available research, the broader class of pyrazole and pyrazoline derivatives has demonstrated considerable potential against Mycobacterium tuberculosis (M.tb). researchgate.netresearchgate.net

Research into pyrazole-based compounds has shown that their efficacy is often linked to the nature and position of substituents on the phenyl and pyrazole rings. For instance, a series of 1'-(4-chlorophenyl)-bipyrazolyl derivatives were synthesized and evaluated for their antimycobacterial activity. researchgate.net In another study, pyrazole-4-carboxamide derivatives were designed as potential anti-tubercular agents. japsonline.com

The mechanism of action for many pyrazole derivatives is still under investigation, but some have been shown to target specific mycobacterial enzymes. For example, molecular docking studies on certain pyrazolylpyrazoline hybrids suggest they may inhibit the mycobacterial enoyl reductase (InhA), a key enzyme in the fatty acid synthesis pathway of M.tb. nih.gov

The following table summarizes the antimycobacterial activity of some pyrazole derivatives, highlighting the minimum inhibitory concentrations (MIC) against M. tuberculosis H37Rv.

Compound ClassSpecific Derivative ExampleTarget StrainMIC (µg/mL)Reference
Pyrazolylpyrazoline HybridsCompound 9oM. tuberculosis H37Rv12.5 nih.gov
6-chloropyrazine-2-carboxamidesDerivative with 4-Cl phenyl substitutionM. tuberculosis12.5 researchgate.net
6-chloropyrazine-2-carboxamidesDerivative with 4-OCH3 phenyl substitutionM. tuberculosis6.25-12.5 researchgate.net

These findings underscore the potential of the substituted phenyl-pyrazole core structure as a template for developing novel anti-tubercular drugs.

Enzyme Inhibition Studies and Target Identification

Derivatives of 1-phenyl-1H-pyrazole are known to interact with and inhibit a variety of enzymes, indicating their potential as therapeutic agents for a range of diseases.

One area of significant research is their role as enzyme inhibitors in cancer therapy. Phenylpyrazole derivatives have been identified as a new class of selective inhibitors for Myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein often overexpressed in tumors. acs.org A lead compound, LC126, which features a phenylpyrazole core, was discovered through docking-based virtual screening and showed binding affinity for MCL-1. acs.org

In the context of bacterial infections, pyrazole-based compounds have been synthesized as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine (B10760008) biosynthesis, making it a target for new antibiotics. nih.gov Kinetic assays confirmed that these pyrazole analogs act as competitive inhibitors of the DapE enzyme. nih.gov

Furthermore, pyrazole derivatives have been investigated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. nih.gov A study on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives revealed them to be reversible and selective inhibitors of MAO-A. nih.gov

The table below details the enzyme inhibitory activity of various pyrazole derivatives.

Compound ClassTarget EnzymeInhibitory Activity (IC50 / Ki)Potential ApplicationReference
Phenylpyrazole Derivative (LC126)MCL-1Ki ≈ 13 µMAntitumor acs.org
Phenylpyrazole Derivative (LC126)BCL-2Ki ≈ 10 µMAntitumor acs.org
Pyrazole Thioether AnalogsDapE (from Haemophilus influenzae)% Inhibition up to 96.2% at 100 µMAntibacterial nih.gov
1-acetyl-pyrazole derivativesMAO-APotent and selective inhibitionAntidepressant nih.gov

These studies highlight the versatility of the pyrazole scaffold in designing specific enzyme inhibitors for various therapeutic targets.

Other Biological Activities (e.g., Antioxidant, Neuroprotective)

Beyond their antimycobacterial and enzyme-inhibiting properties, phenyl-pyrazole derivatives have shown promise in other therapeutic areas, including antioxidant and neuroprotective applications.

Antioxidant Activity: The antioxidant potential of pyrazole derivatives has been evaluated using various in vitro assays. Phenyl-pyrazolone derivatives, structurally related to the antioxidant drug edaravone, have demonstrated significant free radical scavenging properties. mdpi.com Their antioxidant capacity was confirmed using electron paramagnetic resonance (EPR)-based assays with probes like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). mdpi.commdpi.com The attenuation of the EPR signal in the presence of these compounds reflects their ability to scavenge free radicals. mdpi.com Another study confirmed the antioxidant properties of acylhydrazone molecules derived from aminopyrazoles through radical scavenging screening. researchgate.net

Neuroprotective Activity: Neurodegenerative diseases like Alzheimer's and Parkinson's are often linked to oxidative stress. acgpubs.org Consequently, compounds with both antioxidant and other neuro-beneficial activities are of great interest. Phenylacetamide derivatives bearing a 1H-pyrazole ring have been studied for their neuroprotective effects. acgpubs.org Certain derivatives were found to restore cell viability in a 6-hydroxydopamine (6-OHDA) induced neurotoxicity model, suggesting their potential as leads for neuroprotective drugs. acgpubs.org Additionally, some indolyl chalcones, which can be considered related structures, have been investigated as MAO-B inhibitors and have shown neuroprotective effects against neuronal degeneration, a key factor in Alzheimer's disease. nih.gov

The following table summarizes these additional biological activities.

Compound ClassBiological ActivityAssay/ModelKey FindingReference
Phenyl-pyrazolone DerivativesAntioxidantDPPH free radical scavenging (EPR-based)Significant attenuation of DPPH EPR signal mdpi.commdpi.com
Phenylacetamide-pyrazole DerivativesNeuroprotective6-OHDA-induced neurotoxicity in cellsRestoration of cell viability at lower doses acgpubs.org
4,7-dihydro-2H-pyrazolo[3,4-b]pyridinesNeuroprotectiveIn vitro models of neurodegenerationPotent neuroprotective properties against toxicity induced by oxidative stress nih.gov

These findings suggest that the 1-phenyl-1H-pyrazole framework can be a valuable template for developing multi-target agents for complex diseases involving oxidative stress and neuronal damage.

In Vitro Bioavailability and Metabolic Stability Assessments

Metabolic stability is a critical factor, as rapid metabolism can lead to a short half-life and reduced efficacy. Studies on dipeptidyl peptidase-4 (DPP-4) inhibitors have shown that modifications to the pyrazole ring can significantly enhance metabolic stability. For example, in the development of the drug Omarigliptin, replacing a pyrimidine (B1678525) moiety with a sulfonyl-substituted pyrazole ring improved the compound's metabolic profile, leading to a longer duration of action. researchgate.net This highlights a common strategy where the pyrazole ring is modified to block sites of metabolic oxidation. researchgate.net

In preclinical pharmacokinetic studies of pyrazole-based DPP-4 inhibitors, compounds with a 1-H pyrazole had a shorter half-life compared to analogues where the hydrogen was replaced with a methylsulfonyl group, demonstrating improved metabolic stability with the latter. researchgate.net Such assessments are typically conducted using in vitro systems like liver microsomes or hepatocytes to predict in vivo metabolic clearance.

Although detailed assessments for this compound itself are not published, the strategies employed for analogous structures indicate that its bioavailability and stability would be key points of investigation in any drug development program. These evaluations would involve determining its permeability, solubility, and susceptibility to metabolic enzymes to guide potential structural modifications for improved pharmacokinetic performance.

Advanced Applications and Future Research Directions

Potential Applications in Materials Science

The field of materials science continually seeks novel molecules with unique properties, and pyrazole (B372694) derivatives have been identified as a promising class of compounds. nih.gov

The pyrazole scaffold is known to be a component of molecules exhibiting interesting photophysical properties, such as luminescence and fluorescence. mdpi.comresearchgate.net The conjugated π-system of the pyrazole ring, in conjunction with the electron-withdrawing nature of the halogen atoms on the phenyl ring, could impart unique optical and electronic characteristics to 1-(4-bromo-2-chlorophenyl)-1H-pyrazole. Future research is anticipated to focus on synthesizing polymers or organic dyes incorporating this molecule to explore potential applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrazole-based materials have been investigated for use in OLEDs due to their electroluminescence properties. nih.gov

Sensors: The fluorescence of some pyrazole derivatives can be sensitive to the presence of specific ions, suggesting their use in chemical sensors. mdpi.com

Exploration in this area would involve synthesizing derivatives of this compound and characterizing their photophysical properties, such as absorption and emission spectra, quantum yields, and solvatochromism.

The two adjacent nitrogen atoms in the pyrazole ring make it an excellent bidentate or monodentate ligand for coordinating with metal ions. researchgate.netresearchgate.net The specific substitutions on the phenyl ring of this compound can influence the electronic properties of the pyrazole ring, thereby tuning the stability and reactivity of the resulting metal complexes. nih.gov Future research will likely involve:

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to link metal centers makes this molecule a potential building block for creating porous materials with applications in gas storage and separation.

Development of Novel Metal Complexes: The formation of complexes with transition metals like cobalt, nickel, copper, and zinc could yield compounds with interesting magnetic or catalytic properties. nih.govnih.gov

Catalytic Applications in Organic Synthesis

Metal complexes derived from pyrazole-based ligands are known to have catalytic activity. mdpi.com The N-unsubstituted nitrogen of a pyrazole can act as a proton-responsive site, which is a valuable feature in designing catalysts for various organic transformations. mdpi.com The this compound could serve as a ligand in complexes designed for:

Cross-Coupling Reactions: Palladium-pyrazole complexes, for instance, could be investigated for their efficacy in catalyzing reactions like Suzuki or Heck couplings, where the halogen atoms on the pyrazole's phenyl ring could also participate.

Oxidation/Reduction Reactions: The electronic environment provided by the ligand can stabilize metal centers in various oxidation states, which is crucial for catalytic redox cycles.

Development of Novel Synthetic Methodologies for Complex Pyrazole Architectures

Halogenated organic compounds are versatile building blocks in organic synthesis. The bromine and chlorine atoms on the phenyl ring of this compound serve as reactive handles for further functionalization. researchgate.net This allows the molecule to be a starting point for constructing more complex, multi-substituted pyrazole structures through reactions such as:

Palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or vinyl groups at the bromine position.

Nucleophilic aromatic substitution reactions.

These methodologies are crucial for creating libraries of diverse pyrazole derivatives for screening in drug discovery and materials science applications. mdpi.com

Exploration of New Biological Targets and Therapeutic Areas

Pyrazole derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous approved drugs. mdpi.comnih.gov They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. nih.govresearchgate.net The specific halogenation pattern of this compound may confer enhanced potency or selectivity towards certain biological targets. Future research directions include:

Anticancer Drug Development: Many pyrazole derivatives have been investigated as inhibitors of protein kinases, such as EGFR, which are crucial targets in oncology. nih.govtandfonline.com Screening this compound against a panel of cancer cell lines could reveal potential cytotoxic activity. acs.org

Agrochemicals: Phenylpyrazoles are a well-known class of insecticides. researchgate.netnih.gov Research into the insecticidal properties of this compound could lead to the development of new crop protection agents.

Neurodegenerative Diseases: Recent studies have highlighted the potential of pyrazole scaffolds in developing treatments for conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

Multidisciplinary Research Perspectives and Innovations

The full potential of this compound will likely be unlocked through multidisciplinary collaborations.

Computational Chemistry and Materials Science: Theoretical modeling can predict the electronic, optical, and coordination properties of the molecule, guiding experimental efforts in materials development.

Medicinal Chemistry and Chemical Biology: Integrating high-throughput screening with synthetic chemistry will accelerate the identification of new biological activities and the optimization of lead compounds.

Organic Synthesis and Catalysis Research: The development of novel catalysts based on this pyrazole scaffold could provide new, efficient methods for synthesizing valuable chemical products.

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare 1-(4-bromo-2-chlorophenyl)-1H-pyrazole, and how are reaction conditions optimized in academic settings?

Methodological Answer:
The Clauson-Kaas pyrrole synthesis (adapted for pyrazoles) is a foundational approach, involving cyclocondensation of hydrazines with diketones or aldehydes. For example, 1-(4-bromophenyl)-1H-pyrrole derivatives are synthesized using α,β-unsaturated ketones and hydrazine derivatives under reflux in polar aprotic solvents like DMF . Optimization includes:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and byproduct formation.
  • Catalyst selection : Acidic (e.g., acetic acid) or basic (e.g., K₂CO₃) conditions to drive regioselectivity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
    Advanced adaptations use microwave-assisted synthesis to reduce reaction time (e.g., from 12 hours to 30 minutes) .

(Advanced) How can researchers address contradictions in crystallographic data interpretation for halogenated pyrazole derivatives, such as bond angle anomalies or packing discrepancies?

Methodological Answer:
Discrepancies often arise from experimental resolution limits or solvent effects. Key strategies include:

  • Multi-software validation : Cross-referencing SHELXL-refined structures with programs like OLEX2 or PLATON to validate hydrogen-bonding networks and torsional angles .
  • High-resolution data : Collecting data at low temperature (e.g., 100 K) to minimize thermal motion artifacts. For example, the title compound’s unit cell parameters (orthorhombic, P2₁2₁2₁, a = 11.3476 Å, b = 14.0549 Å, c = 15.954 Å) were resolved using synchrotron radiation .
  • Theoretical modeling : DFT calculations (e.g., B3LYP/6-31G*) to compare experimental vs. computed bond lengths (e.g., C–Br = 1.89 Å vs. 1.87 Å) .

(Basic) What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm) with coupling constants (J = 8–10 Hz) indicating para-substitution. The pyrazole C3 proton typically resonates at δ 6.5–7.0 ppm .
  • IR spectroscopy : Stretching vibrations for C–Br (550–650 cm⁻¹) and C–Cl (700–750 cm⁻¹) confirm halogen presence .
  • Mass spectrometry : ESI-MS shows [M+H]⁺ peaks at m/z 285/287 (Br/Cl isotopic pattern) .

(Advanced) How can researchers design experiments to evaluate the bioactivity of this compound derivatives against disease targets?

Methodological Answer:

  • Target selection : Prioritize proteins with halogen-bonding pockets (e.g., carbonic anhydrase IX, σ₁ receptors) based on the compound’s halogen-rich structure .
  • In vitro assays :
    • Enzyme inhibition : IC₅₀ determination via fluorescence quenching (e.g., hCA I/II inhibition assays at pH 7.4) .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ = 12.5 µM) .
  • SAR studies : Modify the pyrazole C4 position with electron-withdrawing groups (e.g., –CF₃) to enhance binding affinity .

(Basic) What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

  • Liquid-liquid extraction : Use dichloromethane/water (3:1) to remove polar byproducts.
  • Chromatography : Flash silica gel columns with gradient elution (hexane → EtOAc) for high recovery (>85%) .
  • Recrystallization : Ethanol/water (4:1) yields crystals with >95% purity, confirmed by melting point (mp 145–147°C) .

(Advanced) How can computational tools predict the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

  • pKa prediction : Software like MarvinSketch estimates pyrazole N–H acidity (pKa ≈ 8.2), suggesting stability in neutral buffers .
  • DFT simulations : Calculate Fukui indices to identify electrophilic sites (e.g., C4 for nucleophilic attack) .
  • Degradation modeling : Molecular dynamics (AMBER force field) simulate hydrolysis pathways at pH < 3 or > 10 .

(Basic) What safety protocols are essential when handling this compound in academic labs?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (LD₅₀ oral, rat = 320 mg/kg) .
  • Ventilation : Use fume hoods during synthesis to avoid inhaling fine powders (dust mask required if airborne) .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

(Advanced) How do researchers resolve regioselectivity challenges in multi-step pyrazole functionalization?

Methodological Answer:

  • Directing groups : Install –OMe or –NO₂ at C3 to steer electrophilic substitution to C5 .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ catalyst selectively functionalize the bromophenyl moiety .
  • Protection/deprotection : Use SEM (trimethylsilylethoxymethyl) groups to shield reactive N–H during alkylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.